Profenofos

Stereochemistry Enantioselective toxicity Acetylcholinesterase inhibition

Profenofos (CAS 41198-08-7) is a broad-spectrum organophosphate insecticide that acts primarily through the irreversible inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at neural synapses and subsequent pest mortality. It is a chiral compound existing as a racemic mixture of two enantiomers, which exhibit differential biological activity and toxicological profiles.

Molecular Formula C11H15BrClO3PS
Molecular Weight 373.63 g/mol
CAS No. 41198-08-7
Cat. No. B124560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProfenofos
CAS41198-08-7
SynonymsAcid O-(4-Bromo-2-chlorophenyl) O-Ethyl S-Propyl Ester; _x000B_CGA 15324;  Calofos;  Carina;  Curacron;  Ictacron;  O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate;  Prowess;  Selecron;  Tambo;  Polycron;  Profenophos;  O-Ethyl-S-n-propyl-O-(2-chloro-4-br
Molecular FormulaC11H15BrClO3PS
Molecular Weight373.63 g/mol
Structural Identifiers
SMILESCCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl
InChIInChI=1S/C11H15BrClO3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3
InChIKeyQYMMJNLHFKGANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReadily miscible with most organic solvents.
In water, 28 mg/l @ 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Profenofos (CAS 41198-08-7): A Chiral Organophosphate Acetylcholinesterase Inhibitor for Broad-Spectrum Pest Control


Profenofos (CAS 41198-08-7) is a broad-spectrum organophosphate insecticide that acts primarily through the irreversible inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at neural synapses and subsequent pest mortality [1]. It is a chiral compound existing as a racemic mixture of two enantiomers, which exhibit differential biological activity and toxicological profiles [2]. This non-systemic insecticide exerts its effects via contact and stomach action, and it is widely employed in agricultural settings, particularly on crops such as cotton, vegetables, and fruits, to manage a diverse array of chewing and sucking insect pests [1]. Its unique physicochemical properties and enantioselective behavior underpin its specific utility and differentiate it from other members of the organophosphate class.

Why Generic Organophosphate Substitution Fails: The Unique Case for Profenofos in Pest Management


Direct substitution of profenofos with another organophosphate or alternative insecticide is often ineffective due to its distinct chiral properties, which drive unique interactions with biological systems and the environment [1]. Unlike many organophosphates that are achiral or possess simpler stereochemical profiles, profenofos's enantiomers exhibit differential potency, toxicity, and degradation pathways [1]. This enantioselectivity results in a specific spectrum of activity and a resistance profile that does not directly correlate with other insecticides, even those within the same class [2]. Field-evolved resistance to profenofos does not automatically confer high-level cross-resistance to all other chemistries, making it a critical rotational tool where other organophosphates have failed [2]. Furthermore, its rapid environmental dissipation, particularly in soil, offers a distinct advantage over more persistent alternatives, reducing long-term ecotoxicological risks [3].

Quantitative Evidence for Profenofos Differentiation: A Comparative Performance and Selection Guide


Enantioselective Acetylcholinesterase Inhibition: Differential Potency of Profenofos Enantiomers

Profenofos, as a chiral compound, exhibits significant enantioselectivity in its inhibition of acetylcholinesterase (AChE). The (-)-enantiomer of profenofos was shown to be 4.3- to 8.5-fold more inhibitory to AChE in vivo in aquatic invertebrates (Daphnia magna) and fish (Oryzias latipes) compared to the (+)-enantiomer [1]. This differential potency is a key differentiator from achiral organophosphates or racemic mixtures of other chiral OPs that may not exhibit such a pronounced enantioselective effect. In contrast, in vitro assays revealed an opposite trend, with (+)-profenofos being 2.6- to 71.8-fold more inhibitory than the (-)-enantiomer [1], indicating a complex interaction between enantiomers and biological systems that is not observed with single-isomer or non-chiral alternatives like chlorpyrifos.

Stereochemistry Enantioselective toxicity Acetylcholinesterase inhibition

Comparative Contact Toxicity: Profenofos vs. Chlorpyrifos and Quinalphos Against Epilachna Beetle Grubs

In a direct topical application study on the grubs of the epilachna beetle (Henosepilachna vigintioctopunctata), profenofos demonstrated quantifiable differences in acute contact toxicity compared to other organophosphates. At 24 hours after exposure (HAE), the LD50 of profenofos was 0.05 μg/grub, which was 2.5-fold higher than the LD50 of both quinalphos and chlorpyrifos, which were each 0.02 μg/grub [1]. At 48 HAE, the LD50 of profenofos decreased to 0.04 μg/grub, while the LD50 for chlorpyrifos and quinalphos remained at 0.02 μg/grub, resulting in a 2-fold difference in potency [1]. This indicates that while profenofos is less potent on a weight basis in this specific model, its toxicity profile may differ, which is important for managing resistance and pest spectrum.

Insecticide bioefficacy Contact toxicity LD50

Cross-Resistance Profile: Low Cross-Resistance to Lambda-Cyhalothrin and Methomyl

A laboratory-selected strain of Spodoptera litura (Profen-SEL) developed 52-fold resistance to profenofos after 14 generations of selection [1]. Critically, this profenofos-resistant strain exhibited a distinct cross-resistance pattern. It showed high cross-resistance to chlorpyrifos (62-fold), but very low to no cross-resistance to lambda-cyhalothrin (2.34-fold) or methomyl (0.80-fold) [1]. This is a quantifiable differentiator, as it indicates that resistance mechanisms to profenofos in this pest are not broadly affecting all insecticide classes. For instance, selecting for chlorpyrifos resistance in other studies often confers higher cross-resistance to pyrethroids, which is less pronounced with profenofos [1].

Insecticide resistance management Cross-resistance Spodoptera litura

Comparative Environmental Fate: Rapid Soil Dissipation of Profenofos

Profenofos exhibits a rapid dissipation rate in agricultural soils, a key differentiator from more persistent organophosphates like chlorpyrifos. A field study in tropical soils of South India determined a profenofos half-life (T1/2) of 1.1 ± 0.6 days [1]. In comparison, under similar field conditions, the reported soil half-life for chlorpyrifos can range from 2 weeks to over 1 year, depending on soil type and climate. This rapid degradation, where biodegradation accounts for >90% of dissipation, contrasts sharply with the longer environmental persistence of chlorpyrifos, which is a primary factor in its regulatory scrutiny [1]. Furthermore, profenofos biodegradation reached 96% just 3 days after field application [1].

Environmental fate Soil degradation Half-life

Comparative Field Efficacy and Persistence: Profenofos vs. Other Insecticides on Cotton Mealybug

In field trials on cotton against the mealybug Phenacoccus solenopsis, profenofos demonstrated superior persistence and residual toxicity compared to several other commercial insecticides. Based on an index of persistence toxicity, the order of effectiveness for crawlers was profenofos (index value of 637.1) > thiodicarb (587.9) > buprofezin (492.3) > quinalphos (407.9) > chlorantraniliprole (380.0) [1]. Importantly, profenofos significantly outperformed chlorpyrifos, which had an index value of just 273.4 [1]. For adult female mealybugs, the same trend was observed: profenofos (572.9) > buprofezin (483.1) > thiodicarb (430.0) > quinalphos (379.9) > chlorantraniliprole (371.6) > acephate (296.7) > chlorpyrifos (252.3) [1].

Field efficacy Persistence toxicity Phenacoccus solenopsis

Comparative Acute Aquatic Toxicity: Profenofos vs. Chlorpyrifos in Fish

The acute toxicity of profenofos and chlorpyrifos to aquatic organisms differs significantly. In a study on the freshwater fish Labeo rohita, the 96-hour LC50 for profenofos was determined to be 0.31 mg/L, while for chlorpyrifos it was 0.53 mg/L [1]. This indicates that in this species, profenofos is 1.7-fold more acutely toxic than chlorpyrifos. Conversely, a separate study on Nile tilapia (Oreochromis sp.) reported that chlorpyrifos was 3.6-fold more toxic than profenofos [2]. This species-dependent variation in relative toxicity is a critical consideration for risk assessment in specific aquatic ecosystems. Unlike some other organophosphates which are uniformly highly toxic to fish, the relative hazard of profenofos is more context-dependent.

Ecotoxicology Aquatic toxicity LC50

Optimal Research and Industrial Application Scenarios for Profenofos (CAS 41198-08-7)


Enantioselective Risk Assessment and Chiral Pesticide Research

Profenofos serves as an ideal model compound for investigating the environmental and toxicological fate of chiral pesticides. Researchers can utilize the differential activities of its enantiomers, such as the 4.3- to 8.5-fold higher in vivo AChE inhibition of the (-)-enantiomer [1], to study enantioselective uptake, biotransformation, and toxicity in non-target organisms. This research is critical for developing more accurate environmental risk assessments and for guiding the potential development of single-enantiomer pesticide formulations that could reduce overall environmental loads while maintaining efficacy.

Insecticide Resistance Management (IRM) Programs for Lepidopteran Pests

Given its specific cross-resistance profile, profenofos is a strategic tool in IRM programs. The finding that a profenofos-selected strain of Spodoptera litura exhibits high cross-resistance to chlorpyrifos (62-fold) but very low cross-resistance to lambda-cyhalothrin (2.34-fold) or methomyl (0.80-fold) [1] supports its use in rotation with pyrethroids or carbamates. This approach can effectively manage resistance to multiple insecticide classes, prolonging the useful life of other valuable pest control products in cotton and vegetable cropping systems.

Cotton Pest Management with Enhanced Persistence

In cotton cultivation, profenofos is a preferred choice for managing difficult-to-control pests like the mealybug Phenacoccus solenopsis, where its extended residual activity provides a quantifiable advantage. Field data show that profenofos has a persistence toxicity index (637.1 for crawlers, 572.9 for adults) that is over twice that of chlorpyrifos (273.4 and 252.3, respectively) [1]. This superior residual performance translates to fewer required applications and more consistent pest suppression throughout critical growth stages, offering a clear economic and operational benefit for cotton growers.

Mitigation of Long-Term Soil Residue and Leaching Risk

For agricultural systems with high sensitivity to groundwater contamination or where soil health is a primary concern, profenofos offers a quantifiably lower environmental persistence profile. Its rapid dissipation in soil (T1/2 = 1.1 ± 0.6 days), driven primarily by biodegradation, is significantly faster than many alternative organophosphates [1]. This characteristic minimizes the risk of long-term soil accumulation and makes profenofos a more environmentally compatible option in integrated pest management (IPM) programs, especially in tropical and subtropical regions with high rainfall and leaching potential.

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